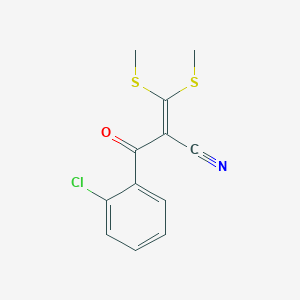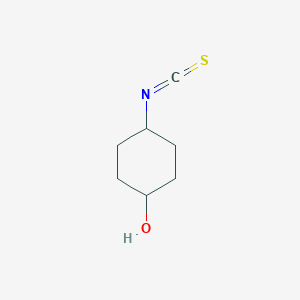
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is a chemical compound with the molecular formula C17H15ClN2S2. It is a yellowish powder that is used in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in several fields of research.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of certain cytokines and chemokines. Additionally, this compound has been shown to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile in lab experiments include its potent antimicrobial and antitumor activities, as well as its ability to inhibit topoisomerase II activity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile involves a multi-step reaction process. The first step involves the reaction of 2-chlorobenzoyl chloride with 2-amino-3,3-bis(methylsulfanyl)prop-2-enenitrile in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate compound which is then treated with a reducing agent like sodium borohydride to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is used in various scientific research applications. It is commonly used in the field of medicinal chemistry for the development of new drugs. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been found to be effective against certain types of cancer cells.
Eigenschaften
IUPAC Name |
2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c1-16-12(17-2)9(7-14)11(15)8-5-3-4-6-10(8)13/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYDKKSGAOHYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC=CC=C1Cl)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384804 |
Source


|
| Record name | 2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
CAS RN |
175137-51-6 |
Source


|
| Record name | 2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)










![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)
